2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFZIPCTFBPFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937706 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169870-82-0 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, commonly known in scientific literature as N-Boc-L-tert-leucine (for the S-enantiomer) or N-Boc-D-tert-leucine (for the R-enantiomer), is a synthetic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The bulky tert-butyl group provides significant steric hindrance, influencing the conformational properties of peptides. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for controlled, stepwise peptide synthesis, preventing undesired reactions. This guide provides an in-depth overview of its key physicochemical properties, experimental characterization protocols, and a typical synthesis workflow.

Physicochemical Properties

The properties of this compound can vary slightly depending on its stereochemistry. The compound is available in its D-form ((R)-enantiomer), L-form ((S)-enantiomer), and as a racemic mixture (DL). The fundamental physicochemical data are summarized below.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture (DL) | Reference(s) |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | 2-{[(tert-Butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | [1][2][3] |

| Synonyms | N-Boc-L-tert-Leucine, Boc-L-Tle-OH | N-Boc-D-tert-leucine, Boc-D-Tle-OH | N-Boc-DL-tert-leucine, Boc-DL-Tle-OH | [1][3][4] |

| CAS Number | 62965-35-9 | 124655-17-0 | 169870-82-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | [1][4][5] |

| Molecular Weight | 231.29 g/mol | 231.29 g/mol | 231.29 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | White to off-white solid/powder | White to off-white solid/powder | [6] |

| Computed XLogP3-AA | 2.3 | 2.3 | 2.3 | [2][3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | [6][7] |

Experimental Protocols

The characterization and synthesis of this compound involve standard organic chemistry techniques. Below are representative protocols for its synthesis and purity analysis.

Synthesis Protocol: N-Boc Protection of tert-Leucine

This protocol describes a general method for the synthesis of N-Boc-protected amino acids, adapted for tert-leucine. The procedure involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]

Materials:

-

D-, L-, or DL-tert-leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Dissolve the tert-leucine starting material in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Cool the resulting solution in an ice bath to manage the exothermic reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane or THF to the reaction mixture while maintaining vigorous stirring.

-

Allow the reaction to gradually warm to room temperature and continue stirring for several hours or overnight to ensure completion.

-

Remove the organic solvent (dioxane/THF) under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous residue with a nonpolar solvent, such as hexane, to remove any unreacted Boc₂O and other nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 using cold 1N HCl. The product will precipitate out of the solution.

-

Extract the final product into ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of the synthesized compound. A typical reversed-phase HPLC protocol is provided below.[6]

Instrumentation & Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 214 nm or 220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase mixture.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Typical Gradient Program:

-

Start with 5% Solvent B.

-

Ramp to 95% Solvent B over 20 minutes.

-

Hold at 95% Solvent B for 5 minutes.

-

Return to 5% Solvent B over 1 minute.

-

Equilibrate at 5% Solvent B for 5-10 minutes before the next injection.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis and purification of Boc-tert-leucine.

References

- 1. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

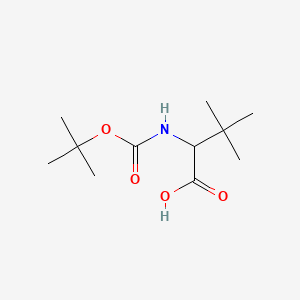

Structure and chemical formula of N-Boc-L-tert-leucine.

For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-tert-leucine is a protected amino acid derivative that plays a crucial role as a building block in peptide synthesis and in the development of pharmaceuticals.[1][2] Its unique sterically hindered tert-butyl side chain imparts specific conformational constraints on peptides, making it a valuable component in designing peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its structure, chemical properties, synthesis, and applications.

Structure and Chemical Formula

N-Boc-L-tert-leucine, systematically named (2S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutanoic acid, is a derivative of the non-proteinogenic amino acid L-tert-leucine.[3][4] The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[5][]

Physicochemical Properties

The following table summarizes the key quantitative data for N-Boc-L-tert-leucine:

| Property | Value |

| Molecular Weight | 231.29 g/mol [7][10] |

| Appearance | White to off-white solid/crystalline powder[1][3][10] |

| Melting Point | 117-122 °C[3][7][9][11] |

| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg[3][9] |

| Density | 1.063 - 1.1 g/cm³[3][9] |

| Flash Point | 165.5 ± 23.2 °C[3][9] |

| Solubility | Soluble in DMSO (100 mg/mL)[10] |

| Specific Rotation [α]20/D | -3.0 to -6.0 deg (c=1, AcOH)[11] |

Experimental Protocols

This protocol describes a common method for the Boc-protection of L-tert-leucine.[1]

Materials:

-

L-tert-Leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Water

-

Tetrahydrofuran (THF)

-

10% aqueous Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction flask, suspend L-tert-leucine (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.12 g, 20 mmol) in a 4:1 mixture of water and tetrahydrofuran.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12 mmol) to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

After the reaction is complete, carefully add 10% aqueous HCl to neutralize the mixture to a pH of 2.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain N-Boc-L-tert-leucine.

N-Boc-L-tert-leucine is a key reagent in Boc-based solid-phase peptide synthesis.[5][12] The Boc group serves as a temporary protecting group for the N-terminus. The following is a general protocol for the removal of the Boc group during SPPS.[13]

Materials:

-

Peptide-resin with N-terminal Boc-protection

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

Procedure:

-

Swell the peptide-resin in dichloromethane (DCM).

-

To deprotect the N-terminus, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes as a pre-wash.

-

Follow this with a longer treatment (15-25 minutes) with fresh 50% TFA in DCM to ensure complete cleavage of the Boc group.

-

After deprotection, wash the peptide-resin with DCM and then with isopropyl alcohol to remove residual TFA and the cleaved Boc group.

-

The resin is then neutralized before the coupling of the next amino acid.

Visualized Workflow: Synthesis of N-Boc-L-tert-leucine

The following diagram illustrates the key steps in the synthesis of N-Boc-L-tert-leucine.

Caption: Workflow for the synthesis of N-Boc-L-tert-leucine.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 7. N-Boc-L-tert-leucine | 62965-35-9 | FA31662 | Biosynth [biosynth.com]

- 8. peptide.com [peptide.com]

- 9. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 13. chempep.com [chempep.com]

Spectroscopic Characterization of Boc-D-Valine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-valine (Boc-D-Valine), a commonly used protected amino acid in peptide synthesis and pharmaceutical research.[1][2] The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a generalized workflow for spectroscopic analysis is visualized. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of such compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Boc-D-Valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Boc-D-Valine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.03-4.27 | Doublet | 1H | α-CH |

| ~2.20 | Multiplet | 1H | β-CH |

| ~1.45 | Singlet | 9H | tert-butyl (Boc) |

| ~1.00 & ~0.94 | Doublet | 6H | γ-CH₃ |

Note: The chemical shifts are based on data for the L-enantiomer, N-Boc-L-valine, as the spectra for enantiomers are identical.[3][4] A mixture of isomers due to hindered C-N rotation may be observed.[3]

Table 2: ¹³C NMR Spectroscopic Data for Boc-D-Valine

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxyl) |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~60 | α-CH |

| ~31 | β-CH |

| ~28 | C(CH₃)₃ (Boc) |

| ~19 & ~17 | γ-CH₃ |

Note: The chemical shifts are based on data for the L-enantiomer, N-Boc-L-valine.[3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Boc-D-Valine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | O-H stretch (Carboxylic acid) |

| ~2970 | C-H stretch (Alkyl) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1690 | C=O stretch (Urethane) |

| ~1520 | N-H bend (Amide II) |

| ~1170 | C-O stretch (Urethane) |

Note: IR spectra provide a fingerprint of the molecule, with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms.[5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Boc-D-Valine

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol [6] |

| Exact Mass | 217.131408 g/mol [6] |

| Common Fragments (m/z) | [M+H]⁺ = 218.1, [M+Na]⁺ = 240.1, [M-Boc+H]⁺ = 118.1, [M-C₄H₉]⁺ = 160.1 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution NMR spectroscopy is a powerful technique for the structural elucidation of molecules like Boc-D-Valine.[7]

Sample Preparation:

-

Dissolve approximately 5-10 mg of Boc-D-Valine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

For optimal results, ensure the sample is free of particulate matter.

Data Acquisition (¹H and ¹³C NMR):

-

The experiments are typically performed on a 300-500 MHz NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[7]

-

Two-dimensional NMR experiments like COSY and HSQC can be used to confirm assignments by showing correlations between protons and carbons.[8]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[5]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Boc-D-Valine powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of Boc-D-Valine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition (LC-MS):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data is typically acquired in both positive and negative ion modes to observe different ionic species.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Boc-D-Valine.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 4. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

The Pivotal Role of N-Boc-L-tert-leucine in Modern Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-tert-leucine, a non-proteinogenic amino acid derivative, has emerged as an indispensable tool in biochemical research and pharmaceutical development. Its unique structural feature, a bulky tert-butyl group, imparts significant steric hindrance that profoundly influences the conformation and stability of peptides and peptidomimetics. This technical guide delves into the core applications of N-Boc-L-tert-leucine, providing detailed experimental protocols, quantitative data, and visual representations of key biochemical pathways and workflows.

Core Applications in Biochemical Research

N-Boc-L-tert-leucine's utility stems from the strategic incorporation of its sterically demanding side chain, which can enhance resistance to enzymatic degradation, modulate biological activity, and serve as a crucial chiral building block in asymmetric synthesis.[1]

Peptide Synthesis: Enhancing Stability and Modulating Conformation

In solid-phase peptide synthesis (SPPS), the tert-butyl group of N-Boc-L-tert-leucine introduces conformational constraints on the peptide backbone. This steric bulk can disrupt secondary structures like β-sheets, which are often associated with peptide aggregation, a common challenge in peptide synthesis.[] Furthermore, the presence of this bulky residue can protect the peptide from proteolytic cleavage, thereby increasing its in vivo half-life.[1]

Chiral Building Block in Asymmetric Synthesis

N-Boc-L-tert-leucine serves as a valuable chiral precursor in the synthesis of complex organic molecules. Its well-defined stereochemistry is leveraged to introduce chirality in a controlled manner, which is a critical aspect in the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Development of Potent Protease Inhibitors

Perhaps one of the most significant applications of N-Boc-L-tert-leucine is in the design of protease inhibitors. The tert-leucine residue often occupies the P2 or P3 position in peptidomimetic inhibitors, where its bulky side chain can make crucial hydrophobic interactions within the active site of proteases, leading to potent inhibition.[3] This has been successfully exploited in the development of antiviral drugs targeting proteases from viruses like the Hepatitis C virus (HCV) and SARS-CoV-2.[4][5]

Construction of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. N-Boc-L-tert-leucine is a key component in the synthesis of peptidomimetics, where its incorporation helps to rigidify the molecular structure and improve its binding affinity to biological targets.[6]

Quantitative Data Presentation

The following tables summarize quantitative data related to the synthesis and activity of compounds incorporating N-Boc-L-tert-leucine and similar sterically hindered amino acids.

Table 1: Representative Yields in Solid-Phase Peptide Synthesis (SPPS)

| Peptide Sequence | Synthesis Method | Coupling Reagent | Crude Yield (%) | Final Yield (after purification, %) | Reference |

| Model Dipeptide (Boc-D-Nle-Gly-NH₂) | Manual Boc-SPPS | HBTU/HOBt | 78 | 65 | [6] |

| Model Dipeptide (Boc-D-Nle-Gly-NH₂) | Automated Boc-SPPS | HBTU/HOBt | 85 | 75 | [6] |

| Model Dipeptide (Boc-D-Nle-Gly-NH₂) | Liquid-Phase Peptide Synthesis | HBTU/HOBt | 88 | 78 | [6] |

| Dipeptide 10 | Isonitrile-mediated SPPS | t-BuNC | 95 | Not Reported | [7] |

| Dipeptide 12 | Isonitrile-mediated SPPS | t-BuNC/HOBt | 94 | Not Reported | [7] |

Table 2: Inhibitory Activity of Peptidomimetics Incorporating N-Boc-L-tert-leucine or Analogues

| Target Enzyme | Inhibitor Scaffold | Position of tert-Leucine/Analogue | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| SARS-CoV-2 3CLpro | Peptidomimetic | P2 | 18.06 | - | [5] |

| SARS-CoV-2 3CLpro | Peptidomimetic | P2 | 22.42 | - | [5] |

| HCV NS3/4A Protease | Boceprevir (Peptidomimetic) | P3 | - | 14 | [8] |

| Leishmanial Leucine Aminopeptidase | Actinonin (Peptidomimetic) | - | - | Potent Inhibition | [7] |

| SARS-CoV-2 Mpro | MG-132 (Peptide aldehyde) | P2, P3 (Leucine) | 7400 | - | [9] |

| SARS-CoV-2 Mpro | Calpain Inhibitor II | Not specified | 1100 | - | [10] |

Experimental Protocols

General Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using N-Boc-L-tert-leucine.

Materials:

-

Merrifield or MBHA resin

-

N-Boc-L-tert-leucine and other required N-Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling: Attach the first N-Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

-

Nα-Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group.[11]

-

Wash the resin with DCM, isopropanol, and then DMF.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice) to neutralize the trifluoroacetate salt.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling (Incorporation of N-Boc-L-tert-leucine):

-

In a separate vial, dissolve 2-4 equivalents of N-Boc-L-tert-leucine and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add 4-6 equivalents of DIEA to the reaction mixture and agitate for 1-2 hours. Due to the steric hindrance of tert-leucine, longer coupling times or the use of more potent coupling reagents like HATU may be necessary.[11]

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

-

-

Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash and dry the peptide-resin.

-

Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.[12]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide precipitate with cold ether and dry under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

FRET-Based Assay for Protease Inhibitor Screening

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay for evaluating the inhibitory activity of compounds containing N-Boc-L-tert-leucine against a specific protease (e.g., HCV NS3/4A or SARS-CoV-2 Mpro).[10][13]

Materials:

-

Purified recombinant protease

-

FRET-based peptide substrate containing the protease cleavage site flanked by a donor and acceptor fluorophore pair (e.g., EDANS/DABCYL).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

-

Test compounds (inhibitors) dissolved in DMSO

-

96- or 384-well microplates (black, non-binding surface)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%).

-

Dilute the protease to the desired working concentration in assay buffer.

-

Dilute the FRET substrate to the desired working concentration in assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (as a control) to the microplate wells.

-

Add a volume (e.g., 10 µL) of the diluted protease solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a volume (e.g., 5 µL) of the FRET substrate solution to each well.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving N-Boc-L-tert-leucine.

References

- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, enabling the precise and controlled assembly of amino acids into complex peptide chains. Its acid-labile nature, coupled with its stability under a wide range of other chemical conditions, has made it an invaluable tool in both solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its chemical properties, mechanism of action, and application in solid-phase peptide synthesis (SPPS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to the Boc Protecting Group

The synthesis of peptides with a defined sequence requires the temporary blockage of the reactive α-amino group of an amino acid while its carboxyl group is activated for peptide bond formation. The tert-butoxycarbonyl (Boc) group, introduced by Carpino in the 1950s, fulfills this role admirably. It is a urethane-type protecting group that is stable under basic and nucleophilic conditions but can be readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[1][2] This differential stability forms the basis of the Boc/Bzl (benzyl) protection strategy in SPPS, where the Boc group provides temporary Nα-protection, and more acid-stable groups like benzyl ethers and esters protect reactive side chains.[3]

Chemical Properties and Mechanism of Action

The utility of the Boc group stems from its unique chemical properties. It is introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[4] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, followed by the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[5][6]

Boc Protection of Amino Acids

The protection of the α-amino group of an amino acid is a crucial first step. The reaction is typically carried out in a mixed solvent system to ensure the solubility of both the amino acid and Boc₂O.

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. The choice of base is critical for achieving high yields and minimizing side reactions.

Boc Deprotection: The Key to Stepwise Synthesis

The selective removal of the Boc group is the cornerstone of Boc-based peptide synthesis. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose. The acid-catalyzed deprotection proceeds through a well-defined mechanism.[1][4]

Mechanism of Boc Deprotection:

The formation of the stable tert-butyl cation is a key thermodynamic driving force for the reaction. However, this cation can also be a source of side reactions, particularly alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[7] To prevent these unwanted modifications, scavengers are added to the deprotection solution to trap the reactive carbocation.

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process involving the stepwise addition of Boc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[8] The cycle consists of three main steps: deprotection, neutralization, and coupling.

The Boc-SPPS Cycle

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acidic solution, typically 25-50% TFA in dichloromethane (DCM).[8]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.[7]

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HOBt) and added to the resin to form a new peptide bond.[8]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Quantitative Data Summary

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protecting group.

Table 1: Efficiency of Boc Protection of Amino Acids

| Amino Acid | Base | Solvent | Yield (%) | Reference |

| Alanine | NaOH | Dioxane/Water | >95 | [4] |

| Leucine | NaHCO₃ | Dioxane/Water | >95 | [] |

| Phenylalanine | Triethylamine | Dioxane/Water | >90 | [10] |

| Glycine | NaOH | Dioxane/Water | >98 | [4] |

Table 2: Boc Deprotection Efficiency with Different TFA Concentrations

| TFA Concentration in DCM | Deprotection Time | Peptide Purity (%) | Reference |

| 55% | 30 min | ~9% higher on average | [11] |

| 100% | 5 min | Lower purity | [11] |

| 50% | 5 min | 78% (for tetrapeptide APFG) | [8] |

| 50% | 2 x 15 min | >95% (for tetrapeptide APFG) | [8] |

Table 3: Stability of the Boc Group under Various Conditions

| Condition | Reagent | Temperature | Stability | Reference |

| Basic | 1M NaOH | Room Temp | Stable | [2] |

| Basic | Piperidine (20% in DMF) | Room Temp | Stable | [2] |

| Nucleophilic | Hydrazine | Room Temp | Stable | [2] |

| Reductive | H₂/Pd-C | Room Temp | Stable | [2] |

Table 4: Common Scavengers for Peptide Cleavage from Merrifield Resin

| Scavenger | Target Residue(s) | Typical Concentration | Reference |

| Anisole | Tyr, Trp | 5-10% | [7] |

| Thioanisole | Trp, Met | 5% | [12] |

| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | [12] |

| p-Cresol | Tyr, Trp | 5-10% | [5] |

| Triisopropylsilane (TIS) | Trp | 2-5% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the Boc protecting group in peptide synthesis.

Protocol for Boc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water (or other suitable solvent mixture)

-

1 M HCl

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing 1.5 equivalents of NaOH or TEA.

-

Cool the solution to 0 °C in an ice bath.

-

Add Boc₂O (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of one amino acid.

Materials:

-

Boc-protected peptide-resin

-

25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

-

N,N-Diisopropylethylamine (DIEA) (10% in DCM)

-

Boc-protected amino acid (3 eq)

-

HBTU (2.9 eq) and HOBt (3 eq) or other coupling reagents

-

N,N-Dimethylformamide (DMF)

Procedure:

Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

Washing:

-

Wash the resin with DCM (3x).

-

Wash with IPA (2x).

-

Wash with DCM (3x).

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

-

Wash the resin with DCM (3x).

Coupling:

-

In a separate vessel, dissolve the Boc-protected amino acid, HBTU, and HOBt in DMF.

-

Add DIEA (6 eq) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test (a negative test indicates completion).

-

Wash the resin with DMF (3x) and DCM (3x).

Protocol for Cleavage of Peptide from Merrifield Resin

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

-

Cold diethyl ether

Procedure (using HF): Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavenger cocktail.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the HF by vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether multiple times to remove scavengers.

-

Dry the crude peptide under vacuum.

Visualizing Key Processes in Boc-SPPS

Diagrams generated using Graphviz (DOT language) to illustrate the fundamental workflows and mechanisms in Boc-based peptide synthesis.

Caption: General workflow of Boc-based solid-phase peptide synthesis (SPPS).

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group remains a powerful and indispensable tool in peptide synthesis. Its well-defined chemistry, predictable reactivity, and the wealth of established protocols make it a reliable choice for the synthesis of a wide range of peptides. While the harsh final cleavage conditions associated with the Boc/Bzl strategy can be a limitation for certain sensitive peptides, its advantages in minimizing aggregation for hydrophobic sequences ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Boc protecting group to achieve their synthetic goals with high efficiency and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

Unraveling the Bulky Shield: A Technical Guide to the Steric Hindrance of the Tert-Butyl Group in N-Boc-L-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

The unique and substantial steric bulk of the tert-butyl group in N-Boc-L-tert-leucine presents both significant challenges and valuable opportunities in synthetic chemistry, particularly in the realm of peptide synthesis and drug design. This technical guide delves into the profound impact of this steric hindrance, offering insights into its effects on reactivity, conformational preferences, and practical considerations in experimental design. By understanding and strategically navigating these steric effects, researchers can harness the unique properties of this amino acid analog to create novel peptides and complex molecular architectures.

The Origin of Steric Hindrance in N-Boc-L-tert-leucine

The pronounced steric hindrance in N-Boc-L-tert-leucine arises from the juxtaposition of two bulky groups attached to the same chiral center: the tert-butyl group of the side chain and the tert-butyloxycarbonyl (Boc) protecting group on the amine. This arrangement creates a sterically crowded environment around the alpha-carbon, significantly influencing the molecule's reactivity and conformational freedom.

The diagram below illustrates the molecular structure, highlighting the key groups responsible for the significant steric congestion.

Figure 1: Molecular structure of N-Boc-L-tert-leucine.

Impact on Peptide Synthesis

The most significant consequence of the steric hindrance in N-Boc-L-tert-leucine is the difficulty in forming peptide bonds. The bulky tert-butyl side chain shields the carboxylic acid group, while the Boc group shields the amine. This dual shielding effect dramatically slows down the rate of acylation and aminolysis reactions, which are fundamental to peptide synthesis.

Challenges in Coupling Reactions

Standard peptide coupling reagents often prove inefficient when dealing with N-Boc-L-tert-leucine. The steric bulk impedes the approach of both the activating agent to the carboxyl group and the incoming nucleophilic amine. This can lead to slow reaction times, incomplete conversions, and the formation of side products. To overcome these challenges, more potent coupling reagents and modified protocols are often necessary.

The logical workflow below illustrates the decision-making process and strategies employed to mitigate steric hindrance during peptide coupling.

Figure 2: Strategy for overcoming steric hindrance in coupling reactions.

Quantitative Analysis of Steric Effects

The steric hindrance of N-Boc-L-tert-leucine can be quantified through various experimental and computational methods. Below is a summary of typical data comparing it to less hindered amino acids like N-Boc-L-alanine.

| Parameter | N-Boc-L-alanine | N-Boc-L-tert-leucine | Implication of Difference |

| Relative Coupling Rate (with HBTU) | 1.0 (baseline) | ~0.05 | Drastic reduction in reaction speed due to steric shielding. |

| Typical Coupling Time (Solid Phase) | 1 - 2 hours | 12 - 24 hours | Requires significantly longer reaction times for acceptable yields. |

| ¹H NMR Chemical Shift of α-H (ppm) | ~4.1 | ~3.8 | Upfield shift suggests a different electronic environment and conformation. |

| Calculated van der Waals Radius (Å) | 3.5 | 4.8 | Larger steric footprint of the tert-butyl group. |

Experimental Protocols

To effectively utilize N-Boc-L-tert-leucine in synthesis, robust experimental protocols are essential. The following provides a detailed methodology for a challenging peptide coupling reaction.

Protocol: Peptide Coupling with N-Boc-L-tert-leucine on Solid Support

This protocol outlines a typical procedure for coupling N-Boc-L-tert-leucine to a resin-bound amine using a potent coupling agent.

Figure 3: Experimental workflow for coupling N-Boc-L-tert-leucine.

Methodology:

-

Resin Preparation: The solid support (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 1 hour.

-

Coupling Solution Preparation: In a separate vessel, N-Boc-L-tert-leucine (4 equivalents relative to resin loading) is dissolved in DMF. The coupling agent COMU (4 eq.) and the base diisopropylethylamine (DIPEA) (8 eq.) are added.

-

Pre-activation: The solution is allowed to pre-activate for 5 minutes at room temperature.

-

Coupling Reaction: The activated amino acid solution is added to the swelled resin. The reaction vessel is agitated at an elevated temperature (e.g., 40°C) for an extended period (12-24 hours).

-

Washing: After the reaction period, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Monitoring: A qualitative test, such as the Kaiser test, is performed to check for the presence of free amines, indicating the completeness of the reaction. If the test is positive, a second coupling may be required.

Conclusion

The steric hindrance of the tert-butyl group in N-Boc-L-tert-leucine is a defining characteristic that governs its chemical behavior. While it poses considerable challenges for standard synthetic protocols, particularly in peptide bond formation, these hurdles can be overcome with specialized reagents, optimized reaction conditions, and longer reaction times. For drug development professionals and researchers, the conformational constraints imposed by this bulky group can be a powerful tool to design peptides and peptidomimetics with specific secondary structures and enhanced metabolic stability. A thorough understanding of the principles outlined in this guide is paramount to successfully and efficiently incorporating this unique building block into complex molecular designs.

Commercial Availability and Technical Guide for High-Purity Boc-L-tert-leucine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-tert-leucine (N-tert-butoxycarbonyl-L-tert-leucine) is a critical protected amino acid and a vital building block in modern pharmaceutical research and development, particularly in the synthesis of peptide-based therapeutics and complex drug molecules. Its unique sterically hindered tert-butyl group offers significant advantages in creating peptides with enhanced stability and specific conformations. This technical guide provides a comprehensive overview of the commercial availability of high-purity Boc-L-tert-leucine, detailed experimental protocols for its use and quality control, and its application in the development of antiviral agents.

Commercial Suppliers and Quantitative Specifications

A variety of chemical suppliers offer high-purity Boc-L-tert-leucine, catering to the stringent requirements of pharmaceutical research and drug development. The quality and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a comparative summary of the quantitative data from several reputable commercial suppliers.

| Supplier | Purity Specification | Enantiomeric Purity (ee%) | Analytical Method(s) | Melting Point (°C) | Optical Rotation [α]D |

| Sigma-Aldrich | ≥99.0% | Not specified | Titration (T) | 118-121 | -4.2±0.5° (c=1, glacial acetic acid) |

| Thermo Fisher Scientific | ≥97.5% | Not specified | Gas Chromatography (GC) | Not specified | -2° to -5.0° (c=1, AcOH) |

| MedChemExpress | ≥98.0% | 100.00% | Nuclear Magnetic Resonance (NMR) | Not specified | -2.4° (c=0.99, MeOH) |

| SICHUAN TONGSHENG AMINOACID CO.LTD | ≥98%[1], 99%[2] | Not specified | Not specified | 118-121[2] | Not specified |

| Carl ROTH | ≥98.5% | Not specified | Not specified | Not specified | Not specified |

| Biosynth | Not specified | Not specified | Not specified | 122.00 | Not specified[3] |

| Fengchen | >98%[4] | Not specified | Not specified | 91-95[4] | Not specified |

Experimental Protocols

Quality Control: Analysis of Boc-L-tert-leucine Purity and Enantiomeric Excess

Ensuring the purity and enantiomeric integrity of Boc-L-tert-leucine is paramount for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for this purpose. As amino acids themselves can be challenging to analyze directly by these methods due to their polar nature, a derivatization step is often employed.

3.1.1 Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol describes a method for determining the enantiomeric purity of Boc-L-tert-leucine using pre-column derivatization to create fluorescent diastereomers, which can be resolved on a standard reversed-phase column.

Methodology:

-

Derivatization Reagent Preparation: Prepare a solution of o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), in a borate buffer (pH ~9.5).

-

Sample Preparation: Accurately weigh a small amount of Boc-L-tert-leucine and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

-

Derivatization Reaction: In an autosampler vial, mix the Boc-L-tert-leucine sample solution with the OPA/chiral thiol reagent solution. The reaction to form fluorescent diastereomers is typically rapid and occurs at room temperature.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate or ammonium acetate).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derived diastereomers (e.g., Ex: 350 nm, Em: 450 nm).

-

-

Analysis: Inject the derivatized sample into the HPLC system. The two diastereomers, corresponding to the L- and D-enantiomers of Boc-tert-leucine, will be separated. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

3.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

For GC analysis, the polar nature of Boc-L-tert-leucine necessitates derivatization to increase its volatility. Silylation is a common derivatization technique.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of Boc-L-tert-leucine into a reaction vial. Ensure the sample is dry.

-

Derivatization:

-

Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a suitable solvent like acetonitrile or pyridine.

-

Seal the vial and heat the mixture (e.g., 70-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the carboxylic acid group.

-

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection.

-

Temperature Program: A temperature gradient is used to separate the derivatized analyte from any impurities. For example, start at a lower temperature and ramp up to a higher temperature.

-

Detection: Mass Spectrometry (MS) to identify the derivatized Boc-L-tert-leucine and any potential impurities based on their mass spectra.

-

-

Analysis: The purity of the Boc-L-tert-leucine can be determined by the relative peak area of the derivatized compound compared to the total area of all peaks in the chromatogram.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-tert-leucine is extensively used in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-L-tert-leucine residue into a growing peptide chain on a solid support.

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS:

Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid or peptide chain already attached, and the N-terminal Boc group removed.

-

Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM) to remove the N-terminal Boc protecting group of the last coupled amino acid.

-

Washing: Wash the resin thoroughly with DCM and then with isopropanol (IPA) to remove residual TFA and by-products.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as diisopropylethylamine (DIEA), in N,N-dimethylformamide (DMF).

-

Washing: Wash the resin with DMF to remove excess base and salts.

-

Coupling:

-

In a separate vessel, pre-activate the Boc-L-tert-leucine by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA).

-

Add the activated Boc-L-tert-leucine solution to the resin.

-

Allow the coupling reaction to proceed with agitation for a sufficient time to ensure completion. The progress can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

Application in Antiviral Drug Synthesis: Inhibition of Viral Proteases

Boc-L-tert-leucine is a crucial chiral building block in the synthesis of several antiviral drugs, notably protease inhibitors that target viruses such as HIV and SARS-CoV-2. These drugs function by blocking the active site of the viral protease, an enzyme essential for the virus's life cycle.

Role of Viral Proteases in Replication

In viruses like HIV and SARS-CoV-2, viral genes are initially translated into large, non-functional polyproteins. The viral protease is responsible for cleaving these polyproteins at specific sites to release mature, functional viral proteins that are necessary for viral replication and the assembly of new virions. Inhibition of this protease halts the viral life cycle.

Examples in Drug Development

-

Atazanavir: An HIV protease inhibitor where Boc-L-tert-leucine is a key component of its synthesis. Atazanavir mimics the peptide substrate of the HIV protease, binding to its active site and preventing the cleavage of viral polyproteins.

-

Nirmatrelvir (PF-07321332): The active component in Paxlovid, an oral antiviral for COVID-19. Boc-L-tert-leucine is used in the synthesis of this drug, which inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), thereby blocking viral replication.

The use of Boc-L-tert-leucine in these syntheses highlights its importance in creating molecules with the precise stereochemistry and structural features required for potent and selective inhibition of viral targets.

Conclusion

High-purity Boc-L-tert-leucine is a readily available and indispensable reagent for researchers and professionals in drug development. Its unique structural properties contribute significantly to the design and synthesis of advanced peptide-based therapeutics. A thorough understanding of its quality specifications, handling protocols, and applications is essential for its effective use in the laboratory and in the development of novel pharmaceuticals. The information provided in this guide serves as a valuable resource for sourcing and utilizing this critical building block in cutting-edge research.

References

- 1. Boc-l- Tert-leucine at Best Price in Deyang, Sichuan | Sichuan Tongsheng Amino Acid Co. Ltd. [tradeindia.com]

- 2. BOC-L-tert-Leucine 62965-35-9 Crystalline Powder In Stock [tsaminoacid.com]

- 3. N-Boc-L-tert-leucine | 62965-35-9 | FA31662 | Biosynth [biosynth.com]

- 4. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

In-Depth Technical Guide: Safety, Handling, and Storage of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage recommendations for 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, a key building block in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.

Compound Identification and Properties

This compound, also known as N-Boc-L-tert-leucine, is an amino acid derivative widely used in solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled, stepwise peptide chain elongation.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 118-121 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. |

| CAS Number | 62965-35-9 |

Safety and Hazard Information

While not classified as a hazardous substance by all regulatory bodies, this compound should be handled with care, as it can cause irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

Note: GHS classification may vary between suppliers.

Occupational Exposure Limits: Information on occupational exposure limits such as OSHA PEL (Permissible Exposure Limit) and NIOSH REL (Recommended Exposure Limit) is not available for this compound. Standard laboratory hygiene practices should be followed to minimize exposure.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize the risk of exposure and contamination.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood when handling large quantities or when there is a potential for dust generation.

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against airborne particles and accidental splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |

| Skin and Body Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure. |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended when handling fine powders, especially in areas without adequate ventilation. | Avoids inhalation of airborne dust. |

Safe Handling Workflow

The following diagram illustrates a recommended workflow for safely handling this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Storage Recommendations

Proper storage is critical to maintain the stability and purity of the compound.

Table 4: Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Varies by supplier. Common recommendations include: - Long-term (powder): -20°C[5] - Short-term (powder): 2-8°C or +4°C[1][6] - In solvent: -80°C (6 months) or -20°C (1 month)[5] | Prevents degradation and maintains compound integrity. Always consult the supplier-specific Safety Data Sheet (SDS). |

| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated area. | Protects from moisture and atmospheric contaminants. |

| Light | Protect from light.[6] | Prevents light-induced degradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Avoids potentially hazardous reactions. |

Accidental Release and First Aid Measures

Spill Response

In the event of a spill, follow these procedures:

Caption: Spill Response Workflow.

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Experimental Protocols

The following are generalized protocols for common analytical methods used for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation: Use a reversed-phase HPLC system with a C18 column.

-

Mobile Phase: A common mobile phase consists of a gradient of Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Detection: UV detection at a wavelength of 214 nm or 220 nm.

-

Analysis: Inject the prepared sample and analyze the resulting chromatogram to determine the purity of the compound based on the peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum with standard parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing and Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak. Assign the signals to the corresponding protons and carbons in the structure of this compound to confirm its identity and structural integrity.

This guide is intended to provide comprehensive safety, handling, and storage information. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

A Comprehensive Guide to the Nomenclature of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This document provides an in-depth overview of the synonyms and alternative names for the compound 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, a key building block in peptide synthesis and medicinal chemistry.

This versatile amino acid derivative, protected by a tert-butyloxycarbonyl (Boc) group, is crucial for the synthesis of complex peptides and novel therapeutics.[1][2] Its unique structure, featuring a bulky tert-butyl group, offers enhanced stability and solubility, making it a valuable component in the design of bioactive molecules.[1][2]

The compound exists in different stereoisomeric forms, which significantly influences its biological activity and application. The main forms are the L-enantiomer ((S)-configuration), the D-enantiomer ((R)-configuration), and the racemic mixture (DL). Each of these has a distinct set of synonyms and identifiers.

IUPAC and Systematic Names

The formal IUPAC name for this compound specifies its stereochemistry. For the L-enantiomer, the IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid .[3] Similarly, the D-enantiomer is named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid .[4] The racemic mixture is referred to as 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid .[5]

Common Synonyms and Abbreviations

In laboratory and commercial settings, a variety of shorter, more convenient names are used. These often highlight the protective group and the nature of the amino acid.

| Type | Synonym/Abbreviation |

| L-enantiomer | N-Boc-L-tert-Leucine[3] |

| Boc-L-tert-leucine[3] | |

| Boc-L-α-tert-butylglycine[1] | |

| Boc-Tle-OH[3] | |

| (S)-N-(tert-butoxycarbonyl)-tert-leucine[3] | |

| D-enantiomer | N-Boc-D-tert-leucine[4] |

| Boc-D-tert-leucine[4][6] | |

| Boc-D-α-t-butylglycine[4] | |

| Boc-D-Tle-OH[4] | |

| (R)-N-(tert-butoxycarbonyl)-tert-leucine[4] | |

| Racemic Mixture | N-Boc-DL-tert-leucine[5] |

| Boc-DL-α-tert-butylglycine[5] | |

| N-Boc-t-butylglycine[5] |

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, CAS Registry Numbers are essential.

| Form | CAS Registry Number |

| L-enantiomer | 62965-35-9[3] |

| D-enantiomer | 124655-17-0[4][6] |

| Racemic Mixture | 102185-35-3[5] |

Experimental Workflow: Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group is instrumental in this process.

This diagram illustrates the cyclical nature of SPPS, where the Boc group on the N-terminus of the growing peptide chain is removed, and the next Boc-protected amino acid is coupled until the desired sequence is achieved.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Biological activities and potential therapeutic effects of N-Boc-L-tert-leucine.

An In-depth Technical Guide on its Physicochemical Properties, Synthetic Applications, and Therapeutic Significance

Abstract

N-Boc-L-tert-leucine is a non-proteinogenic, protected amino acid that has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features, namely the bulky tert-butyl group and the acid-labile tert-butoxycarbonyl (Boc) protecting group, impart significant steric hindrance and enable controlled, regioselective reactions. This technical guide provides a comprehensive overview of the physicochemical properties of N-Boc-L-tert-leucine, its pivotal role in the synthesis of potent antiviral drugs such as Boceprevir and Nirmatrelvir, and the biological mechanisms of these end-product therapeutics. Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a quantitative summary of the biological activity of the resultant drugs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties of N-Boc-L-tert-leucine

N-Boc-L-tert-leucine is a white to off-white crystalline solid. The presence of the Boc protecting group makes it highly soluble in a range of organic solvents like dichloromethane, dimethylformamide, and ethyl acetate, which is advantageous for its use in organic synthesis, particularly solid-phase peptide synthesis (SPPS).[1]

| Property | Value |

| CAS Number | 62965-35-9 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Melting Point | 117.0 to 121.0 °C |

| Appearance | White to Almost white powder/crystal |

Role in the Synthesis of Antiviral Therapeutics

The unique stereochemistry and steric bulk of the tert-leucine moiety are instrumental in the design of peptidomimetic inhibitors that can fit into the active sites of viral proteases with high affinity and specificity. N-Boc-L-tert-leucine serves as a key intermediate in the synthesis of several antiviral drugs.

Synthesis of Boceprevir (HCV NS3/4A Protease Inhibitor)

Boceprevir is a first-generation direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[2] N-Boc-L-tert-leucine is a crucial component that forms the P3 residue of this peptidomimetic inhibitor.[3]

This protocol outlines the coupling of N-Boc-L-tert-leucine to a proline derivative, a key step in the synthesis of Boceprevir.

Materials:

-

N-Boc-L-tert-leucine

-

(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve N-Boc-L-tert-leucine (1.0 eq) and (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.1 eq) in a mixture of DCM and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) to the reaction mixture to neutralize the hydrochloride salt and act as a base.

-

Add the BOP coupling reagent (1.2 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected dipeptide intermediate.

Synthesis of Nirmatrelvir (SARS-CoV-2 Mpro/3CLpro Inhibitor)

Nirmatrelvir is an orally active 3C-like protease (3CLpro) inhibitor, which is a key component of the antiviral drug Paxlovid, used for the treatment of COVID-19.[4] The synthesis of Nirmatrelvir also relies on N-Boc-L-tert-leucine.[5]

This protocol describes the amide coupling of N-Boc-L-tert-leucine with a bicyclic pyrrolidine derivative.[5]

Materials:

-

N-Boc-L-tert-leucine

-

Bicyclic pyrrolidine derivative

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve the bicyclic pyrrolidine derivative (1.0 eq) and N-Boc-L-tert-leucine (1.1 eq) in DMF.

-

Add DIPEA (2.5 eq) to the solution.

-

Add the coupling reagent HATU (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 10-12 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting intermediate by column chromatography to yield the desired amide product.

Biological Activities and Therapeutic Effects of End-Products

While N-Boc-L-tert-leucine is primarily a synthetic intermediate, the therapeutic agents derived from it exhibit potent and specific biological activities.

Boceprevir: Inhibition of HCV NS3/4A Protease